Hypaconitine

Overview

Description

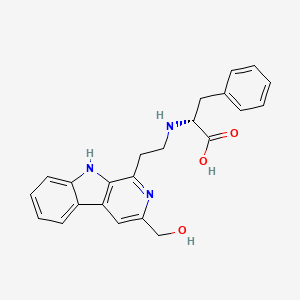

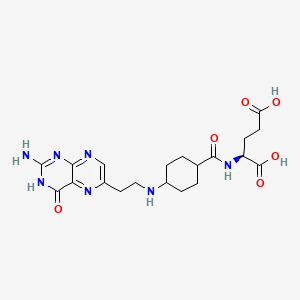

Hypaconitine is an active diterpene alkaloid derived from Aconitum species . It’s known to inhibit TGF-β1-induced epithelial–mesenchymal transition . It’s also found to be one of the main aconitum alkaloids in Aconitum carmichaelii, which is considered effective on cardiovascular disease .

Molecular Structure Analysis

Hypaconitine has a molecular formula of C33H45NO10 . Its average mass is 615.711 Da and its monoisotopic mass is 615.304321 Da .Chemical Reactions Analysis

There are sensitive methods for measuring Hypaconitine and other Aconitum alkaloids in human body fluids and Aconitum tubers . These methods are important for detecting and quantifying Aconitum alkaloids due to their high toxicity .Physical And Chemical Properties Analysis

Hypaconitine has a molecular weight of 615.71 . It’s stored at -20°C as a powder .Scientific Research Applications

Cardiovascular Disease Treatment

Hypaconitine (HC) is one of the main aconitum alkaloids in Aconitum carmichaelii (AC), which is considered to be effective on cardiovascular disease . It has been found to have cardiotonic actions , which can be beneficial in treating various cardiovascular conditions.

Pharmacokinetics Research

The pharmacokinetics of HC has been studied extensively. For instance, a study compared the pharmacokinetics of HC in rat plasma after oral administration of HC, AC extract, and Sini Decoction (SND), a traditional Chinese multi-herbal formula . The study found differences in the pharmacokinetic parameters among the three groups, indicating that the ingredients in the other two herbs could influence the pharmacokinetic behavior of HC .

Pain Management

Aconitum carmichaelii (AC), which contains HC, is widely used in traditional Chinese multi-herbal formulae for its analgesic effects . This suggests that HC may play a role in pain management.

Anti-inflammatory Applications

In addition to its analgesic effects, AC also has anti-inflammatory actions . Therefore, HC, as a main aconitum alkaloid in AC, may also have potential anti-inflammatory applications.

Neurological Effects

The effects of the diterpene alkaloids, including HC, on the central nervous system have been a key point of scientific research . This suggests that HC may have potential applications in the field of neurology.

Toxicology Studies

Given its high toxicity, much attention has been paid to the toxicological risks of the improper medicinal applications of HC . Understanding its toxicity is crucial for ensuring its safe application.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDOCHXHMJHKRW-VHQVDBNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988763 | |

| Record name | 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypaconitine | |

CAS RN |

6900-87-4 | |

| Record name | 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6900-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does hypaconitine exert its effects on cells?

A1: Hypaconitine primarily acts by targeting voltage-gated sodium channels (VGSCs) on cell membranes. [, , ] It binds to these channels, preventing them from closing properly, leading to an influx of sodium ions into the cell. [] This disrupts the cell's normal electrical activity, ultimately impacting a variety of cellular processes, especially in excitable cells like neurons and cardiac myocytes.

Q2: What are the downstream consequences of hypaconitine's interaction with VGSCs?

A2: The persistent activation of VGSCs by hypaconitine leads to a cascade of effects, including:

- Increased intracellular calcium: Hypaconitine elevates cytosolic calcium levels by promoting calcium influx through store-operated calcium channels and inducing calcium release from the endoplasmic reticulum. [, ]

- Cytotoxicity: The sustained increase in intracellular calcium contributes to cell death, potentially through apoptosis. [, , ]

- Cardiovascular effects: Hypaconitine can induce arrhythmias and other cardiovascular disturbances due to its impact on cardiac myocyte function. [, ]

- Neurological effects: By affecting neuronal signaling, hypaconitine can cause both analgesic effects and neurotoxicity, depending on the dose and exposure duration. [, ]

Q3: Can hypaconitine influence cell signaling pathways?

A3: Research suggests that hypaconitine can modulate specific signaling pathways:

- PI3K/Akt/Bcl-2 pathway: In neonatal rat brains, hypaconitine demonstrated a protective effect against ketamine-induced neuronal injury by activating the PI3K/Akt/Bcl-2 pathway, promoting cell survival and inhibiting apoptosis. []

- Histone deacetylase-high mobility group box-1 (HDAC-HMGB1) pathway: Hypaconitine has been shown to increase HDAC3 expression, which subsequently reduces HMGB1 release. This modulation of the HDAC-HMGB1 pathway contributes to its anti-apoptotic effect on endothelial cells. []

Q4: How does the combination of hypaconitine with other herbs impact its effects?

A4: Traditional Chinese medicine often combines hypaconitine-containing herbs like Aconitum carmichaelii (Fuzi) with other herbs to reduce toxicity and enhance efficacy. Studies have demonstrated that:

- Liquiritin and Glycyrrhetinic acid: Co-administration of hypaconitine with these compounds from Glycyrrhizae Radix (Gancao) reduced oxidative stress and apoptosis in myocardial cells. []

- Glycyrrhizae Radix: Pre-treatment with Glycyrrhizae Radix enhanced the hepatic metabolism of hypaconitine in rats, potentially explaining the reduced toxicity observed in traditional formulations. []

- Paeoniflorin and Albiflorin: These compounds from Radix Paeoniae Alba increased the efflux of aconitine and hypaconitine from cells by upregulating P-glycoprotein (P-gp) expression, which could impact their absorption and distribution. []

Q5: Does long-time decoction affect the toxicity and composition of Hei-Shun-Pian (Hsp), a processed form of Aconitum carmichaelii?

A5: Research indicates that long-time decoction significantly alters the chemical profile of Hsp:

- Reduction in toxic alkaloids: Decoction times of 120 minutes significantly reduced the concentrations of aconitine, mesaconitine, and hypaconitine, contributing to decreased toxicity. []

- Increase in non-toxic alkaloids: Prolonged decoction increased the levels of benzoylaconitine, benzoylmesaconitine, and benzoylhypaconitine, which exhibited beneficial effects in osteoarthritis models. []

Q6: How does the route of administration influence the pharmacokinetics of hypaconitine?

A6: Studies comparing oral and intravenous administration of hypaconitine reveal significant differences in its pharmacokinetic parameters, suggesting that absorption and first-pass metabolism play crucial roles in its bioavailability.

Q7: Are there sex-based differences in the pharmacokinetics of hypaconitine?

A7: Research on rats administered Zhenwu Tang, a traditional Chinese medicine containing hypaconitine, revealed significant sex-based differences in the pharmacokinetics of hypaconitine. Specifically, female rats exhibited higher Cmax and AUC0-∞ values compared to male rats, suggesting increased bioavailability in females. []

Q8: How does co-administration with other herbs impact the pharmacokinetics of hypaconitine?

A8: Combining Radix Aconiti Lateralis with other herbs in decoctions can significantly alter the pharmacokinetic profiles of its active alkaloids, including hypaconitine:

- Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle: Co-administration resulted in delayed Tmax and prolonged mean residence time (MRT) compared to Radix Aconiti Lateralis alone. []

- Sini decoction (containing Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle and Rhizoma Zingiberis): While Tmax was delayed, MRT was shorter compared to Radix Aconiti Lateralis alone. []

Q9: What are the main safety concerns associated with hypaconitine?

A9: Hypaconitine is a highly toxic compound, and its use is associated with several safety concerns:

- Neurotoxicity: Hypaconitine can induce neurological symptoms such as paresthesia, paralysis, and seizures. [, , ]

- Narrow therapeutic index: The therapeutic window between efficacy and toxicity is narrow, increasing the risk of adverse events. [, ]

Q10: How can the toxicity of hypaconitine be mitigated?

A10: Traditional processing methods, such as long-time decoction and combination with other herbs, have been employed to reduce hypaconitine's toxicity. [, , , ]

Q11: What analytical techniques are used to quantify hypaconitine?

A11: Various analytical methods have been developed to accurately quantify hypaconitine in biological samples and herbal preparations, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)